1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-methoxyphenyl)-
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Overview
Description
1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-methoxyphenyl)- is a heterocyclic compound with significant importance in medicinal and organic chemistry. This compound features a pyrazole ring substituted with an amino group and a methoxyphenyl group, making it a versatile scaffold for various chemical reactions and applications .
Preparation Methods
The synthesis of 1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-methoxyphenyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications . Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity .
Chemical Reactions Analysis
1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents, with reaction conditions varying based on the desired product .
Scientific Research Applications
1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-methoxyphenyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes .
Comparison with Similar Compounds
1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-methoxyphenyl)- can be compared with other similar compounds, such as:
1H-Pyrazole-3-carboxylic acid, 4-amino-5-phenyl-: This compound lacks the methoxy group, which may affect its reactivity and biological activity.
1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-chlorophenyl)-: The presence of a chloro group instead of a methoxy group can lead to different chemical and biological properties.
1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-nitrophenyl)-: The nitro group introduces additional reactivity, potentially enhancing certain biological activities.
The uniqueness of 1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-methoxyphenyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
91857-72-6 |
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Molecular Formula |
C11H11N3O3 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
4-amino-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C11H11N3O3/c1-17-7-4-2-6(3-5-7)9-8(12)10(11(15)16)14-13-9/h2-5H,12H2,1H3,(H,13,14)(H,15,16) |
InChI Key |
CVQIHTXIEXBEJN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2N)C(=O)O |
Origin of Product |
United States |
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